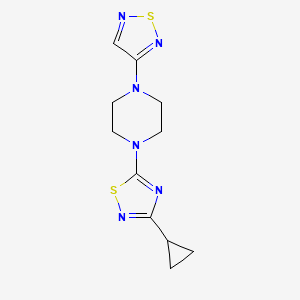

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine

CAS No.: 2549051-41-2

Cat. No.: VC11822262

Molecular Formula: C11H14N6S2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549051-41-2 |

|---|---|

| Molecular Formula | C11H14N6S2 |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | 3-cyclopropyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |

| Standard InChI | InChI=1S/C11H14N6S2/c1-2-8(1)10-13-11(18-15-10)17-5-3-16(4-6-17)9-7-12-19-14-9/h7-8H,1-6H2 |

| Standard InChI Key | ZHXWCOVDUDPIIZ-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4 |

| Canonical SMILES | C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4 |

Introduction

Chemical Identity and Structural Features

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine (molecular formula: C₁₁H₁₃N₇S₂) features a piperazine core substituted at both nitrogen atoms with thiadiazole rings. The 1,2,4-thiadiazole moiety at position 1 incorporates a cyclopropyl group, while the 1,2,5-thiadiazole at position 4 contributes additional aromaticity and electron-deficient character . Key structural attributes include:

-

Piperazine linker: Facilitates conformational flexibility and potential interactions with biological targets .

-

Cyclopropyl substitution: Enhances metabolic stability and modulates lipophilicity .

-

Dual thiadiazole system: Introduces regions of high electron density, enabling hydrogen bonding and π-π stacking interactions .

Synthetic Pathways and Optimization

The synthesis of this compound likely involves multi-step strategies analogous to those used for related piperazine-thiadiazole hybrids. A plausible route includes:

Formation of Thiadiazole Intermediates

-

1,2,4-Thiadiazole with cyclopropyl group: Cyclopropylcarbonitrile reacts with sulfur monochloride (S₂Cl₂) under controlled conditions to form the 3-cyclopropyl-1,2,4-thiadiazole-5-amine intermediate .

-

1,2,5-Thiadiazole: Synthesized via cyclization of thioamides or oxidation of diaminothiophenes .

Piperazine Coupling

The piperazine core is functionalized through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example:

-

N-1 Substitution: 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole reacts with piperazine in the presence of a base (e.g., K₂CO₃) to yield 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine .

-

N-4 Substitution: The secondary amine of piperazine undergoes coupling with 3-bromo-1,2,5-thiadiazole under palladium catalysis .

Key Challenges:

-

Regioselectivity in thiadiazole functionalization.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 339.41 g/mol |

| LogP (Predicted) | 1.8 ± 0.3 |

| Solubility | Poor aqueous solubility (<0.1 mg/mL) |

| pKa (Piperazine N-H) | ~8.5 (basic) |

| Thermal Stability | Stable up to 200°C |

The compound’s low solubility may limit bioavailability, necessitating formulation strategies such as salt formation or nanoencapsulation .

Biological Activities and Mechanism of Action

While direct pharmacological data for this compound are unavailable, its structural analogs exhibit diverse activities:

Anticancer Activity

Thiadiazoles inhibit kinases and tubulin polymerization. The cyclopropyl group may confer resistance to oxidative metabolism, prolonging half-life in vivo .

Neuropharmacological Effects

Piperazine-thiadiazole hybrids modulate serotonin and dopamine receptors, suggesting potential antidepressant or anxiolytic applications .

Structure-Activity Relationships (SAR)

Comparative analysis of analogs reveals critical SAR trends:

The presence of 1,2,5-thiadiazole may introduce unique electronic effects, potentially increasing affinity for ATP-binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume